(R)-2-(Piperidin-2-yl)thiazole
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Overview
Description
®-2-(Piperidin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of ®-2-(Piperidin-2-yl)thiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-2-yl)thiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
®-2-(Piperidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ®-2-(Piperidin-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyanothiazole: Another thiazole derivative with different functional groups.
Aminopyrimidinones: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
®-2-(Piperidin-2-yl)thiazole is unique due to its specific combination of a piperidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-[(2R)-piperidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m1/s1 |
InChI Key |
ILFOGJAUBNLBDZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=NC=CS2 |
Canonical SMILES |
C1CCNC(C1)C2=NC=CS2 |
Origin of Product |
United States |
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